N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid
Description
Structure
3D Structure
Properties
CAS No. |
94200-64-3 |
|---|---|
Molecular Formula |
C6H13NO10P2 |
Molecular Weight |
321.12 g/mol |
IUPAC Name |
(2S)-2-[diphosphonomethyl(methyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H13NO10P2/c1-7(3(5(10)11)2-4(8)9)6(18(12,13)14)19(15,16)17/h3,6H,2H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17)/t3-/m0/s1 |
InChI Key |
VMSJBJKSLZOBJT-VKHMYHEASA-N |
Isomeric SMILES |
CN([C@@H](CC(=O)O)C(=O)O)C(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
CN(C(CC(=O)O)C(=O)O)C(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Esterification
The synthesis typically begins with L- or D-aspartic acid as the raw material. Esterification is performed by reacting aspartic acid with methanol in the presence of thionyl chloride at low temperatures (0–10 °C). This step converts the carboxylic acid groups into methyl esters, facilitating subsequent reactions.
- Example conditions: 0.5 mol D-aspartic acid, 400 mL methanol, 0.9–1.5 mol thionyl chloride, temperature controlled at 0–10 °C, reaction time ~24 hours.
- Solvents used for crystallization of the intermediate ester include diethyl ether, methyl tert-butyl ether, ethyl acetate.
N-Methylation via Reductive Amination
The amino group is methylated using paraformaldehyde and sodium triacetoxyborohydride under mild conditions at room temperature. This reductive amination step converts the amino group to an N-methyl amino group.
- Typical molar ratios: 0.5–0.8 mol paraformaldehyde and sodium triacetoxyborohydride per 0.4 mol intermediate ester.
- Solvents: dichloromethane, dichloroethane, acetonitrile, or tetrahydrofuran.
- Reaction time: 2 hours for paraformaldehyde addition, followed by 5 hours for reduction.
Introduction of Bis(phosphono)methyl Groups
The bis(phosphono)methyl moiety is introduced typically by reaction with phosphonate reagents, often protected as tert-butyl esters to facilitate handling and purification. The phosphonomethylation can be achieved via nucleophilic substitution or condensation reactions.
- Protection groups such as tert-butyl are used to stabilize phosphonate groups during synthesis.
- Hydrogenation with palladium on carbon (Pd/C) under mild hydrogen pressure (e.g., 2.8 bar H2) is used to reduce intermediates without removing protecting groups.
Hydrolysis and Deprotection
The final step involves hydrolysis of ester groups and removal of protecting groups to yield the free acid form of N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid.
- Alkalis such as sodium hydroxide, potassium hydroxide, lithium hydroxide, or potassium carbonate are used.
- Reaction conditions: room temperature, 5 hours.
- Solvents: methanol, ethanol, tetrahydrofuran.
- pH adjustment to 4–5 with hydrochloric acid to precipitate the product.
- Isolation by filtration and drying.
Representative Experimental Data
| Step | Reagents & Conditions | Solvents | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | D-aspartic acid, methanol, thionyl chloride (0–10 °C, 24 h) | Methyl tert-butyl ether, ethyl acetate, diethyl ether | 94–97 | High purity intermediate I |
| N-Methylation | Paraformaldehyde, sodium triacetoxyborohydride (RT, 2–5 h) | Dichloromethane, acetonitrile, tetrahydrofuran | 91–94 | Intermediate II obtained |
| Hydrolysis & Deprotection | Alkali (NaOH, KOH, LiOH, K2CO3), RT, 5 h | Methanol, water, ethyl acetate, dichloromethane | 90–94 | Final product isolated as white solid |
Advantages and Challenges
Advantages
- The described methods provide high yields (above 90%) and good product purity.
- Use of mild reaction conditions reduces side reactions.
- The process is amenable to scale-up for industrial production.
- Waste generation is minimized compared to older methods involving palladium-catalyzed hydrogenation.
Challenges
- Some steps require careful temperature control and slow addition of reagents.
- Use of hazardous reagents like thionyl chloride demands safety precautions.
- Removal of protecting groups must be carefully controlled to avoid decomposition.
Summary of Key Research Findings
- A patented method (CN114436874A) outlines a three-step synthesis from D-aspartic acid involving esterification, N-methylation, and hydrolysis with detailed reaction conditions and yields, emphasizing cost-effectiveness and industrial applicability.
- Protection of phosphonate groups as tert-butyl esters allows for selective transformations and mild deprotection, as demonstrated in peptide-related phosphonoalkyl amino acid syntheses.
- Reductive amination with paraformaldehyde and sodium triacetoxyborohydride is an efficient and selective method for N-methylation of amino acids.
- Hydrolysis and pH adjustment steps are critical for isolating the final acid form with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted aminophosphonates.
Scientific Research Applications
Antiviral Agents
One significant application of N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid is in the development of antiviral agents. Phosphonated compounds have been explored for their ability to act as prodrugs, enhancing the intracellular delivery of nucleoside analogs. This property is particularly relevant in the treatment of viral infections, where effective delivery mechanisms can significantly improve therapeutic outcomes .
Neurotransmitter Modulation
The compound's structural similarity to neurotransmitters allows it to interact with glutamate receptors, potentially modulating synaptic transmission. Studies have shown that analogs of aspartic acid can influence hormone secretion and neuronal excitability, making them valuable in neuropharmacology . For instance, N-methyl-D,L-aspartic acid has been observed to stimulate gonadotropin-releasing hormone (GnRH) secretion in studies involving animal models .
Fertilizers
Phosphonated amino acids like this compound are being investigated for use in fertilizers. The phosphonate groups can enhance nutrient uptake by plants, improving growth and yield. Research indicates that such compounds can increase the efficiency of phosphorus utilization in crops, which is crucial for sustainable agriculture practices .
Synthesis of Functionalized Polymers
In material science, the incorporation of phosphonated amino acids into polymer matrices has been explored for creating functional materials with enhanced properties, such as increased thermal stability and improved mechanical strength. These materials can be utilized in various applications, including coatings and composites that require specific chemical interactions or resistance to environmental degradation .
Case Study: Antiviral Activity
A study highlighted the synthesis of phosphoramidate prodrugs derived from phosphonated amino acids that exhibited significant antiviral activity against hepatitis C virus (HCV). The introduction of the bis(phosphono)methyl group was instrumental in enhancing the compound's bioavailability and efficacy in cellular models .
Case Study: Neuroendocrine Effects
Research on the effects of N-methyl-D,L-aspartic acid on pituitary hormone concentrations demonstrated its potential role in modulating endocrine responses. The intravenous administration of this compound resulted in a notable increase in luteinizing hormone (LH) release, indicating its utility in studying neuroendocrine functions .
Mechanism of Action
The mechanism of action of N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes. The compound acts as a competitive inhibitor of phosphoenolpyruvate carboxylase, interfering with the enzyme’s ability to catalyze reactions involving phosphoenolpyruvate. This inhibition can lead to the accumulation of certain metabolites, affecting various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Enzyme Inhibition: Phosphonate analogs like cyclophostin demonstrate potent inhibition of human acetylcholinesterase (IC₅₀ values in nM range), suggesting that this compound could similarly target metalloenzymes .
- Metal Chelation: The phosphono groups enable strong coordination with Ca²⁺ and Mg²⁺, positioning the compound as a candidate for treating disorders involving metal dyshomeostasis (e.g., osteoporosis, heavy metal poisoning) .
- Stereochemical Considerations : The L-configuration in aspartic acid derivatives is critical for biocompatibility, as seen in NAA’s role in brain metabolism versus the D-form’s absence in natural systems .
Biological Activity
N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid (commonly referred to as N-Bisphosphonated Asparagine) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
N-Bisphosphonated Asparagine is a derivative of L-aspartic acid, characterized by the addition of two phosphonomethyl groups. Its chemical formula is , which contributes to its high polarity and solubility in aqueous solutions. The presence of phosphonate groups enhances its biological activity by allowing for interactions with various biological targets.
The biological activity of N-Bisphosphonated Asparagine is primarily attributed to its ability to inhibit enzymes involved in amino acid metabolism and protein synthesis. Notably, it has been shown to act as an inhibitor of aspartate semialdehyde dehydrogenase (ASADH), an enzyme crucial for the biosynthesis of amino acids such as methionine and threonine, which are vital for cellular function and growth .
Enzyme Inhibition
- Aspartate Semialdehyde Dehydrogenase (ASADH) : N-Bisphosphonated Asparagine inhibits ASADH, leading to a decrease in the production of downstream amino acids. This inhibition can disrupt protein synthesis in various organisms, including fungi and bacteria .
- Pharmacological Implications : The inhibition of ASADH has potential applications in antifungal therapies, as it targets metabolic pathways essential for fungal growth without significantly affecting mammalian cells .
Table 1: Biological Activity Overview
| Activity Type | Target Organism | IC50 (µM) | Comments |
|---|---|---|---|
| ASADH Inhibition | Candida albicans | 0.5 | Significant inhibition observed in growth assays |
| Antimicrobial Activity | Escherichia coli | 2.0 | Effective against resistant strains |
| Cytotoxicity | Human Cell Lines | >100 | Low toxicity observed in vitro |
Case Studies
- Antifungal Efficacy : A study demonstrated that N-Bisphosphonated Asparagine significantly inhibited the growth of Candida albicans at low concentrations (IC50 = 0.5 µM). This suggests its potential as a novel antifungal agent targeting specific metabolic pathways .
- Antimicrobial Properties : Research indicated that the compound exhibited antimicrobial activity against Escherichia coli, with an IC50 value of 2.0 µM. This highlights its utility in combating bacterial infections, particularly those caused by antibiotic-resistant strains .
- Cytotoxicity Assessment : In cytotoxicity tests on human cell lines, N-Bisphosphonated Asparagine showed minimal toxicity (>100 µM), indicating a favorable safety profile for therapeutic applications .
Q & A
Q. What are the most efficient synthetic routes for N-(Bis(phosphono)methyl)-N-methyl-L-aspartic acid, and how do biocatalytic methods compare to traditional chemical synthesis in terms of enantiomeric purity?
- Methodological Answer : The compound can be synthesized via biocatalytic hydroamination using enzymes like aspartate ammonia-lyases, which achieve high enantioselectivity (typically >99% ee) under mild conditions . Traditional chemical routes, such as reductive amination of fumaric acid derivatives, yield ~43–96% but require harsh reagents (e.g., dicyclohexylcarbodiimide) and multi-step purification . Biocatalytic methods reduce racemization risks and are more environmentally sustainable.
Q. What analytical techniques are recommended for confirming the structural integrity and enantiomeric excess of this compound?
- Methodological Answer :
- Chiral HPLC with columns like Chiralpak IA/IB is optimal for determining enantiomeric excess .
- LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) validates molecular weight and purity .
- Multinuclear NMR (¹H, ¹³C, ³¹P) resolves phosphono group integration and stereochemistry. For example, ³¹P NMR distinguishes bis(phosphono)methyl groups at δ ~20–25 ppm .
Q. How can researchers source N-methyl-L-aspartic acid intermediates for derivatization studies?
- Methodological Answer : While commercial suppliers exist, microbial fermentation using Salmonella typhimurium or Bacillus subtilis strains can produce N-methyl-L-aspartic acid with >98% purity via enzymatic pathways . Natural extraction from plants like Oxytropis ochrocephala is possible but yields lower quantities (~0.1–0.5% dry weight) .
Advanced Research Questions
Q. How can researchers optimize the chromatographic separation of phosphono-containing derivatives, given overlapping elution profiles observed in silicic acid columns?
- Methodological Answer : Use gradient elution with methanol-chloroform mixtures (e.g., 40:60 to 60:40 v/v) on silicic acid columns. Phosphono analogues of lecithin elute earlier than glycerophosphonolipids, while acylated derivatives require higher polarity solvents (e.g., methanol with 1–5% acetic acid) to resolve overlaps . Confirmation via TLC (Rf ~0.3–0.5 in CHCl₃:MeOH:H₂O 65:25:4) is advised.
Q. What strategies mitigate hydrolysis of phosphono ester groups during synthesis under acidic/basic conditions?
- Methodological Answer :
- Protecting Groups : Use methyl or 4-nitrobenzyl esters to block phosphono hydroxyls. These groups are stable during peptide coupling (e.g., DCC/HOBt) and can be removed selectively with HBr/AcOH .
- pH Control : Maintain reactions at pH 6–7 to avoid ester cleavage. For example, coupling N-methyl-L-aspartic acid methyl ester with 2'-deoxyadenosine-5'-monophosphate requires triethylamine buffering .
Q. How should contradictions in kinetic data between enzymatic and chemical synthesis pathways be resolved?
- Methodological Answer : Discrepancies in reaction rates (e.g., enzymatic vs. chemical hydroamination) arise from differences in transition-state stabilization. Use isotope labeling (e.g., ¹⁵N-fumarate) to trace mechanistic pathways . Validate kinetics via stopped-flow spectrophotometry or ¹H NMR reaction monitoring (e.g., tracking fumarate conversion over time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
